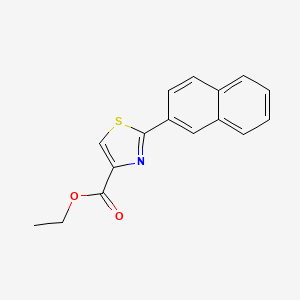

Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate

Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to act as a versatile scaffold, capable of engaging in various biological interactions. The thiazole moiety is found in a wide array of natural products, including vitamin B1 (thiamine), and in numerous synthetic drugs with diverse pharmacological activities. These activities span a broad spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. globalresearchonline.net The stability of the thiazole ring and its ability to be readily functionalized at multiple positions make it an attractive building block for medicinal chemists in the quest for novel and more effective drugs.

Overview of Ethyl Thiazole Carboxylates as Versatile Synthetic Intermediates and Bioactive Compounds

Within the vast family of thiazole derivatives, ethyl thiazole carboxylates represent a particularly useful subclass. The presence of the ethyl carboxylate group at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, making these compounds valuable synthetic intermediates. This ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, and other functional groups, allowing for the synthesis of a diverse library of compounds.

Furthermore, ethyl thiazole carboxylates are not merely synthetic building blocks; many exhibit inherent biological activity. Research has demonstrated that compounds bearing this structural motif can possess a range of pharmacological effects, including antimicrobial and anticancer properties. The specific nature and potency of these activities are often modulated by the substituent at the 2-position of the thiazole ring.

Research Trajectory and Academic Importance of Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its academic importance can be inferred from the broader research into thiazole-naphthalene derivatives. The incorporation of a naphthalene (B1677914) ring, a bicyclic aromatic system, into a thiazole scaffold is a common strategy in medicinal chemistry to enhance biological activity. researchgate.nettandfonline.comnih.govnih.govnih.gov The lipophilic nature of the naphthalene moiety can improve membrane permeability and binding affinity to biological targets.

The research trajectory for compounds of this class has largely been driven by the pursuit of new anticancer and antimicrobial agents. researchgate.netnih.govnih.gov Studies on structurally similar thiazole-naphthalene hybrids have shown promising results, particularly in the area of oncology. For instance, certain thiazole-naphthalene derivatives have been investigated as tubulin polymerization inhibitors, a mechanism of action for several established anticancer drugs. researchgate.netnih.govnih.gov The academic interest in this compound, therefore, lies in its potential as a lead compound or a key intermediate in the synthesis of more complex molecules with therapeutic potential.

The primary synthetic route to 2-aryl-thiazole-4-carboxylates, including the naphthyl variant, is the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone. In the context of this compound, this would typically involve the reaction of 2-naphthalenecarbothioamide with ethyl bromopyruvate.

Below is a representative table outlining the general Hantzsch synthesis approach:

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Thioamide (e.g., 2-naphthalenecarbothioamide) | α-Halo Ketone (e.g., Ethyl bromopyruvate) | 2-Substituted Thiazole-4-carboxylate | Reflux in a suitable solvent (e.g., ethanol) |

While specific experimental data for the synthesis and biological activity of this compound are not widely published in peer-reviewed journals, its structural components suggest a significant potential for further investigation in medicinal chemistry. The combination of the proven thiazole scaffold with the bio-active naphthalene moiety makes it a compound of considerable academic interest for the development of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2S |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

ethyl 2-naphthalen-2-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C16H13NO2S/c1-2-19-16(18)14-10-20-15(17-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 |

InChI Key |

HQGZODLABZZWQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 2 Naphthyl Thiazole 4 Carboxylate and Its Analogues

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The most direct and widely recognized method for constructing the 2-arylthiazole-4-carboxylate core is the Hantzsch synthesis, first reported in 1887. This reaction involves the cyclocondensation of a thioamide with an α-halo ketone or ester.

The specific synthesis of Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate is achieved through the reaction of 2-naphthalene-carbothioamide with ethyl bromopyruvate. The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.

The necessary precursor, 2-naphthalene-carbothioamide, is typically prepared from the corresponding commercially available amide, 2-naphthamide, through a thionation reaction, commonly employing Lawesson's reagent.

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. Researchers have explored various parameters to enhance the yield and reduce reaction times. Key variables include the choice of solvent, temperature, and the presence of catalysts or promoters. Alcohols, such as ethanol (B145695) or methanol (B129727), are frequently used as solvents, often under reflux conditions to drive the reaction to completion. The reaction can be slow at room temperature but is significantly accelerated with heat.

Optimization studies on analogous Hantzsch syntheses provide insight into potential enhancements for this specific reaction. The following table summarizes typical findings from such studies.

| Solvent | Temperature (°C) | Typical Reaction Time | Observed Yield Range | Notes |

|---|---|---|---|---|

| Ethanol | 78 (Reflux) | 4-8 hours | Good to Excellent | Most common solvent; easy workup. |

| Methanol | 65 (Reflux) | 5-10 hours | Good | Slightly longer reaction times compared to ethanol. |

| Dimethylformamide (DMF) | 100-120 | 2-4 hours | Good to Excellent | Higher temperatures can reduce reaction time but may require more complex purification. |

| Acetic Acid | 100-118 | 3-6 hours | Variable | Acidic conditions can catalyze the dehydration step but may not be compatible with all substrates. |

Alternative Synthetic Routes to 2-Substituted Thiazole-4-carboxylates

Beyond the direct Hantzsch approach with a pre-formed thioamide, other strategies exist for assembling the 2-substituted thiazole-4-carboxylate scaffold.

An alternative application of the Hantzsch synthesis involves the reaction of an α-haloketone, such as ethyl bromopyruvate, with thiourea (B124793). This reaction does not directly yield the 2-naphthyl product but instead produces ethyl 2-aminothiazole-4-carboxylate. This 2-amino intermediate serves as a versatile platform for further functionalization. To incorporate the naphthyl moiety, a multi-step sequence would be required, such as a Sandmeyer reaction to convert the amino group into a halide, followed by a cross-coupling reaction. This route is less direct but offers a modular approach to a variety of 2-substituted analogues from a common intermediate.

Modern synthetic methods offer powerful alternatives for forming the crucial carbon-carbon bond between the thiazole ring and the naphthyl group. Palladium-catalyzed cross-coupling reactions are particularly effective. The most common strategy is the Suzuki-Miyaura coupling. This approach involves the reaction of a halogenated thiazole precursor, typically Ethyl 2-bromothiazole-4-carboxylate , with 2-Naphthylboronic acid .

The reaction is conducted in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), a suitable ligand (e.g., a phosphine), and a base (e.g., potassium carbonate or sodium carbonate). This method is valued for its high functional group tolerance and generally good yields.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90-100 | 75-90% |

| Pd(OAc)2 with SPhos | Cs2CO3 | Toluene | 110 | 80-95% |

| PdCl2(dppf) | Na2CO3 | DMF | 80-90 | 70-88% |

Another, though less common, strategy is the Stille coupling, which uses a 2-naphthylstannane derivative instead of a boronic acid. While effective, the toxicity of organotin compounds makes the Suzuki coupling a more favored approach.

Green Chemistry Approaches in Thiazole Carboxylate Synthesis

In line with the principles of sustainable chemistry, several environmentally benign methods have been applied to the synthesis of thiazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

For the Hantzsch synthesis, green alternatives include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields by promoting rapid and uniform heating. researchgate.net

Ultrasonic Irradiation : Sonication provides mechanical energy that can enhance reaction rates and yields, often at lower temperatures than conventional heating. synarchive.com

Solvent-Free Reactions : Performing the condensation by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base, eliminates the need for volatile organic solvents. nih.gov

Use of Greener Solvents : Replacing traditional solvents like DMF with more environmentally friendly options such as ethanol, water, or polyethylene (B3416737) glycol (PEG) reduces the environmental impact of the process.

Reusable Catalysts : Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, minimizing waste. synarchive.comorganic-chemistry.org

These green methodologies are directly applicable to the synthesis of this compound, offering more sustainable and efficient pathways to this valuable compound.

Solvent-Free and Catalyst-Free Methodologies

In recent years, solvent-free and catalyst-free reaction conditions have emerged as a highly desirable goal in green chemistry. scispace.com These methods reduce environmental pollution, lower costs, and simplify the purification process. For the synthesis of thiazole derivatives, these approaches often involve the direct reaction of starting materials, sometimes with grinding or minimal heating, to achieve high yields in shorter time frames compared to conventional methods. scispace.comresearchgate.net

The Hantzsch condensation, a cornerstone of thiazole synthesis, has been successfully adapted to solvent-free and catalyst-free conditions. organic-chemistry.orgorganic-chemistry.org This modified approach typically involves the reaction of an α-haloketone with a thioamide or thiourea. organic-chemistry.orgorganic-chemistry.org Research has demonstrated that simply grinding the reactants together in a mortar and pestle at room temperature can lead to the formation of thiazole derivatives in excellent yields and with significantly reduced reaction times. scispace.comresearchgate.net For instance, the condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) proceeds to completion within seconds under solvent-free conditions, offering a rapid and eco-friendly route to 2-aminothiazoles and 2-amino-1,3-selenazoles. organic-chemistry.orgorganic-chemistry.org This method avoids the drawbacks of traditional protocols, which often require toxic solvents, harsh conditions, and long reaction periods. organic-chemistry.org

Similarly, the synthesis of 2-arylbenzothiazoles has been achieved without catalysts by reacting 2-aminothiophenol (B119425) with various aryl aldehydes. organic-chemistry.orggrowingscience.com In some protocols, the reaction mixture is simply melted together without any solvent, while others may use dimethyl sulfoxide (B87167) (DMSO) which can also act as an oxidant. organic-chemistry.orggrowingscience.comresearchgate.net These catalyst-free methods are operationally simple, tolerate a wide range of functional groups, and provide the desired products in good to excellent yields, making them a valuable alternative to transition-metal-catalyzed reactions. organic-chemistry.orgnih.gov

The table below summarizes findings from studies on the solvent-free synthesis of various Hantzsch thiazole derivatives, highlighting the efficiency of these green methodologies. scispace.comresearchgate.net

| Entry | α-Haloketone Derivative | Aldehyde Derivative | Time (Method A: Reflux) | Yield % (Method A) | Time (Method B: Solvent-Free) | Yield % (Method B) |

|---|---|---|---|---|---|---|

| 1 | 2'-hydroxy-5'-chloro-α-chloro ketone | 2-hydroxybenzaldehyde | 5h | 75 | 3 min | 95 |

| 2 | 2'-hydroxy-5'-chloro-α-chloro ketone | 5-chloro-2-hydroxybenzaldehyde | 6h | 70 | 5 min | 92 |

| 3 | 2'-hydroxy-5'-chloro-α-chloro ketone | 3,5-dichloro-2-hydroxybenzaldehyde | 7h | 65 | 7 min | 90 |

| 4 | 2'-hydroxy-5'-methyl-α-chloro ketone | 2-hydroxybenzaldehyde | 5h | 72 | 4 min | 94 |

| 5 | 2'-hydroxy-5'-methyl-α-chloro ketone | 5-bromo-2-hydroxybenzaldehyde | 7h | 68 | 8 min | 88 |

Microwave-Assisted and Ultrasonic-Assisted Synthesis

To further accelerate chemical reactions and improve energy efficiency, chemists have turned to alternative energy sources such as microwave irradiation and ultrasound. These techniques have proven highly effective in the synthesis of thiazole heterocycles, often leading to dramatic reductions in reaction time and improvements in product yields. bepls.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid, direct heating often results in faster reaction rates and higher yields compared to conventional heating methods, which rely on slower thermal conduction. nih.govnih.gov The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. nih.govnih.gov For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to form N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been optimized under microwave conditions. nih.gov Heating the reaction at 90 °C for 30 minutes in methanol under microwave irradiation resulted in a 95% yield. In contrast, the same reaction under conventional reflux conditions required 8 hours and produced lower yields. nih.gov This highlights the significant advantages of microwave assistance in terms of both time and efficiency. nih.govconnectjournals.com

The table below compares the synthesis of various thiazole analogues using both conventional heating and microwave irradiation, demonstrating the improvements offered by the latter. nih.gov

| Compound | Reaction Time (Conventional) | Yield % (Conventional) | Reaction Time (Microwave) | Yield % (Microwave) |

|---|---|---|---|---|

| 6a | 8h | 70 | 30 min | 95 |

| 6b | 8h | 68 | 30 min | 93 |

| 6c | 8h | 65 | 30 min | 90 |

| 6d | 8h | 72 | 30 min | 96 |

| 6e | 8h | 75 | 30 min | 98 |

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates. nih.govtandfonline.com This method is recognized as an environmentally friendly technique that often proceeds under milder conditions and with shorter reaction times than conventional methods. tandfonline.comsemanticscholar.org

The synthesis of novel thiazole derivatives has been successfully achieved using ultrasound irradiation. nih.govmdpi.comacs.org For instance, a one-pot, three-component synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] bepls.comresearchgate.netorganic-chemistry.orgdiazaphosphole-6-carboxylates was developed using ethyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, and ethyl dichlorophosphite (B8498940) under ultrasonic irradiation. nih.govrsc.org This method provided high yields in a short timeframe (30–90 minutes) at a moderate temperature of 50 °C. nih.govrsc.org In comparison, the conventional thermal heating method required 8 hours of reflux at 60 °C. nih.gov This demonstrates the potential of sonochemistry to enhance the efficiency and sustainability of synthesizing complex thiazole analogues. nih.govnih.gov

The following table presents data on the ultrasound-assisted synthesis of thiazolo[2,3-e] bepls.comresearchgate.netorganic-chemistry.orgdiazaphosphole-6-carboxylates, comparing it with conventional heating. nih.gov

| Compound | Aryl Group | Time (Conventional) | Yield % (Conventional) | Time (Ultrasonic) | Yield % (Ultrasonic) |

|---|---|---|---|---|---|

| 2a | C6H5 | 8h | 65 | 1.5h | 82 |

| 2b | 4-CH3-C6H4 | 8h | 68 | 1.0h | 85 |

| 2c | 4-OCH3-C6H4 | 8h | 72 | 1.0h | 88 |

| 2d | 4-F-C6H4 | 8h | 70 | 1.5h | 86 |

| 2e | 4-Cl-C6H4 | 8h | 75 | 0.5h | 92 |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and chemical literature, detailed spectroscopic data for the compound this compound is not publicly available. As a result, a complete structural elucidation and advanced spectroscopic characterization as requested cannot be provided at this time.

The synthesis and characterization of novel chemical entities are foundational to chemical research. This process typically involves a suite of analytical techniques to confirm the structure and purity of the synthesized compound. Among the most critical of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide a detailed "fingerprint" of a molecule, allowing for the unambiguous determination of its atomic connectivity and chemical environment.

For a compound like this compound, a complete spectroscopic analysis would be expected to include:

¹H NMR Spectroscopy: To identify the number and types of hydrogen atoms, their electronic environments, and their proximity to neighboring protons.

¹³C NMR Spectroscopy: To determine the number of unique carbon atoms and their chemical environments within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC): To establish direct and long-range correlations between protons and carbons, confirming the connectivity of the molecular framework.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester carbonyl and the thiazole ring, through their characteristic vibrational frequencies.

Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain insight into its fragmentation patterns, which can further support the proposed structure.

While general spectroscopic characteristics of thiazole and naphthyl moieties are well-established, the specific data for the integrated molecule, this compound, is essential for a rigorous and scientifically accurate analysis as outlined in the requested article structure. Without experimental data from published, peer-reviewed sources, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Researchers interested in this specific compound would likely need to undertake its synthesis and subsequent spectroscopic analysis to generate the necessary data for a detailed characterization.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2 2 Naphthyl Thiazole 4 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis for the precise determination of a molecule's exact mass. This technique provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, which can be used to deduce the elemental composition of the compound. The high resolution of the instrument allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas.

For Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate, with a chemical formula of C₁₆H₁₃NO₂S, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimental value obtained from an HRMS instrument, typically an Orbitrap or Time-of-Flight (TOF) analyzer. The close agreement between the experimental and theoretical mass, usually within a few parts per million (ppm), serves as strong evidence for the compound's elemental composition.

In studies of similar thiazole (B1198619) derivatives, HRMS has been used to confirm their structures. For instance, in the characterization of various ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, HRMS was employed to confirm the elemental composition of the synthesized compounds. This underscores the routine and critical use of HRMS in the structural confirmation of novel organic molecules.

Table 1: Theoretical Exact Mass for this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₃NO₂S |

| Theoretical Exact Mass | [Calculated Value] Da |

| Ionization Mode | Electrospray Ionization (ESI) (typical) |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

Note: The theoretical exact mass is a calculated value and has not been experimentally confirmed from the searched literature.

X-ray Crystallography for Solid-State Structural Confirmation

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the crystal, such as melting point, solubility, and stability.

For a molecule like this compound, several types of intermolecular interactions would be anticipated, based on studies of analogous thiazole derivatives:

π-π Stacking: The presence of the aromatic naphthyl and thiazole rings suggests that π-π stacking interactions would be a significant factor in the crystal packing. In these interactions, the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal lattice.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving carbon-hydrogen donors and oxygen or nitrogen acceptors are common in organic crystals. The ethyl ester group and the thiazole nitrogen atom in the title compound could participate in such interactions.

van der Waals Forces: These are non-specific attractive or repulsive forces between molecules and are ubiquitous in crystal packing.

In the crystal structures of related thiazole compounds, a variety of packing motifs are observed, often driven by a combination of these intermolecular forces. tandfonline.com For example, some structures exhibit herringbone packing, while others show slipped-stack arrangements, influenced by the nature and size of the substituents on the thiazole core. rsc.org

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Potential Participating Groups | Expected Influence on Crystal Packing |

| π-π Stacking | Naphthyl ring, Thiazole ring | Contributes to the formation of stacked columnar or layered structures. |

| C-H···O Hydrogen Bonds | C-H bonds of the naphthyl and ethyl groups with the ester carbonyl oxygen. | Formation of dimeric motifs or extended chains, influencing the overall packing arrangement. |

| C-H···N Hydrogen Bonds | C-H bonds of the naphthyl and ethyl groups with the thiazole nitrogen. | Links molecules into chains or sheets, adding to the stability of the crystal. |

| van der Waals Forces | All atoms in the molecule | General cohesive forces contributing to the overall stability of the crystal lattice. |

Note: This table is predictive and based on the analysis of similar molecular structures.

The conformation of a molecule in the solid state is its specific three-dimensional shape, which is often influenced by the forces of crystal packing. X-ray crystallography can precisely determine the dihedral angles between different parts of the molecule, revealing its preferred conformation in the crystal lattice.

For this compound, key conformational features would include:

Planarity of the Ring Systems: The thiazole and naphthyl rings are expected to be largely planar. The degree of planarity can be quantified by the root-mean-square deviation (r.m.s.d.) of the atoms from the mean plane of the ring.

Dihedral Angle: The rotational orientation between the naphthyl group and the thiazole ring is a critical conformational parameter. This dihedral angle would be influenced by steric hindrance and the electronic interactions between the two ring systems. Studies on similar bi-aryl systems often reveal a twisted conformation to minimize steric clash.

Conformation of the Ethyl Ester Group: The orientation of the ethyl ester group relative to the thiazole ring would also be determined. It may be coplanar with the thiazole ring to maximize conjugation or twisted out of the plane due to packing forces.

Computational and Theoretical Investigations of Ethyl 2 2 Naphthyl Thiazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and other molecular properties of novel compounds. For molecules like Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate, these methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and optimizing the molecular geometry of organic molecules. Typically, a functional such as B3LYP is paired with a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. This process would yield the most stable three-dimensional arrangement of the atoms in this compound, along with key geometrical parameters.

However, specific studies detailing the DFT-optimized geometry, including bond lengths, bond angles, and dihedral angles for this compound, have not been identified in the available literature. Consequently, a data table of these parameters cannot be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

A computational study on this compound would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions. This would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). Despite the importance of this analysis, specific data on the HOMO-LUMO energies and their distribution for this compound are not documented in accessible research.

Interactive Data Table: FMO Analysis (No data available for this compound)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap (ΔE) | N/A |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and its contribution to the molecule's stability. For this compound, NBO analysis would identify key intramolecular charge transfer pathways, for instance, from the electron-rich naphthalene (B1677914) or thiazole (B1198619) rings to other parts of the molecule.

Specific NBO analysis, including the stabilization energies associated with charge delocalization for this compound, has not been reported in the scientific literature searched.

Electrostatic Potential Surface Analysis for Molecular Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) electrostatic potential.

While an MEP analysis of this compound would provide significant insights into its reactivity, no such study has been found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility. For a molecule with multiple rotatable bonds like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments.

There are no published studies that have performed molecular dynamics simulations to explore the conformational landscape of this compound.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These in silico predictions are a powerful tool for corroborating experimental data and aiding in the structural elucidation of new compounds.

A computational study on this compound would calculate the theoretical ¹H and ¹³C NMR chemical shifts and the IR vibrational frequencies. However, no such computational spectroscopic data for this specific compound has been reported.

Interactive Data Table: Predicted Spectroscopic Data (No data available for this compound)

| Spectroscopic Technique | Predicted Parameters | Values |

|---|---|---|

| NMR | ¹H Chemical Shifts (ppm) | N/A |

| ¹³C Chemical Shifts (ppm) | N/A | |

| IR | Vibrational Frequencies (cm⁻¹) | N/A |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR are widely applied to thiazole derivatives to guide structural optimization for various therapeutic targets. researchgate.netlaccei.org These studies on analogous structures provide a framework for understanding how modifications to the this compound scaffold could modulate its biological activity.

QSAR models are developed by correlating molecular descriptors with the observed biological activity of a set of compounds. nih.gov These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Physicochemical descriptors: These include properties like hydrophobicity and molar refractivity.

Once a statistically significant QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds and to identify key structural features that are either beneficial or detrimental to the desired biological effect. nih.gov

For instance, in a QSAR study on a series of 2,4-disubstituted thiazole derivatives, it was found that the molecular connectivity index (2χv) and Kier's shape index (κα3) were key parameters for their antimicrobial activity. researchgate.net This suggests that the size, shape, and branching of the substituents on the thiazole ring play a crucial role in their biological function. researchgate.net Such insights could be applied to the structural optimization of this compound by exploring modifications to the naphthyl and ethyl carboxylate moieties to enhance a desired activity.

The general approach to using QSAR for the structural optimization of a compound like this compound would involve synthesizing a series of analogues with systematic variations in their structure. For example, different substituents could be introduced on the naphthyl ring, or the ethyl group of the ester could be replaced with other alkyl or aryl groups. The biological activity of these compounds would then be determined, and a QSAR model would be developed to correlate the structural changes with the observed activity.

The following table illustrates a hypothetical set of molecular descriptors that could be relevant in a QSAR study of this compound derivatives, based on findings from studies on similar compounds.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Connectivity Index (χ) | Relates to the size and branching of the molecule, which can affect binding to a target. |

| Electronic | Dipole Moment | Influences long-range interactions with a biological target. |

| Physicochemical | LogP (Hydrophobicity) | Affects the ability of the compound to cross cell membranes and interact with hydrophobic pockets in a target protein. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and can influence how well it fits into a binding site. |

By analyzing the coefficients of these descriptors in a derived QSAR equation, researchers can infer which properties are most important for activity. For example, a positive coefficient for a hydrophobicity descriptor would suggest that increasing the lipophilicity of a particular region of the molecule could lead to improved activity. This information can then guide the design of new derivatives with enhanced potency.

It is important to note that the predictive power of a QSAR model is dependent on the quality and diversity of the initial dataset of compounds. nih.gov A robust QSAR model, once validated, can be a powerful tool in the drug discovery process, enabling the rational design of more effective therapeutic agents. laccei.org

Structure Activity Relationship Sar Studies of Ethyl 2 2 Naphthyl Thiazole 4 Carboxylate Analogues

Substituent Effects on the Naphthyl Moiety

The 2-naphthyl group is a key structural feature of ethyl 2-(2-naphthyl)thiazole-4-carboxylate, and its substitution pattern significantly influences the biological activity of the analogues. The position of the naphthyl ring attachment to the thiazole (B1198619) core, as well as the presence of various substituents on the naphthyl ring system, can modulate the compound's interaction with its biological target.

Research into a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, where the pyrazoline ring is linked to either a 1-naphthyl or 2-naphthyl moiety, has provided valuable insights into the influence of the naphthyl isomerism. nih.govsemanticscholar.org In these studies, the biological activity was found to be dependent on the linkage to the naphthyl group. nih.govsemanticscholar.org For instance, in a series of antimicrobial compounds, the combination of a 2-naphthyl group with a chloro-substituted phenyl ring on the thiazole moiety resulted in a compound with broad-spectrum activity against both bacterial and fungal strains. nih.govsemanticscholar.org

Furthermore, the introduction of hydroxyl groups on the naphthyl ring has been shown to be a critical determinant of activity in some contexts. For example, a hydroxynaphthalenyl thiazole derivative demonstrated potent inhibition of acetylcholinesterase. academie-sciences.fr The position and number of hydroxyl groups can influence the compound's ability to form hydrogen bonds with the active site of the enzyme, thereby affecting its inhibitory potency.

The electronic properties of substituents on the naphthyl ring also play a pivotal role. Electron-donating and electron-withdrawing groups can alter the electron density of the aromatic system, which in turn can affect the molecule's binding affinity and pharmacokinetic properties. While specific data on a wide range of substituents on the 2-naphthyl ring of the title compound is limited in the reviewed literature, the general principles of medicinal chemistry suggest that such modifications would have a profound impact on activity.

| Analogue/Modification | Key Findings on Biological Activity | Reference |

|---|---|---|

| 2-Naphthyl vs. 1-Naphthyl linkage | Activity is dependent on the linkage position of the naphthyl group. | nih.govsemanticscholar.org |

| 2-Naphthyl in combination with a 4-(p-chlorophenyl)thiazole | Showed activity against all tested bacterial and fungal strains. | nih.govsemanticscholar.org |

| Hydroxynaphthalenyl thiazole derivative | Potent inhibitor of acetylcholinesterase (IC50 1.78 ± 0.11 μM). | academie-sciences.fr |

Modifications at the Thiazole Ring Positions (C2, C4)

At the C2 position, the nature of the aromatic or heterocyclic group is a key determinant of activity. In many thiazole-based compounds, a large, hydrophilic, and electronegative functional moiety at the C2 position, such as a substituted phenyl ring, is often required for enhanced biological activity. nih.gov The 2-naphthyl group in the title compound fits this description, and its interactions are crucial for the molecule's biological effects.

The C4 position, which bears the ethyl carboxylate group in the parent compound, is also a critical site for modification. The introduction of different substituents at this position can significantly alter the biological profile of the molecule. For example, in a series of 2-aminothiazole (B372263) derivatives, the presence of an alkyl group, a carboxylate, or a ketone at the C4 position was found to influence the antibacterial activity. nih.gov

| Modification Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| C2 | Large, hydrophilic, electronegative moieties (e.g., substituted phenyl) | Generally enhances antibacterial activity. | nih.gov |

| C4 | Alkyl, -COOC2H5, or ketone groups | Influences antibacterial activity. | nih.gov |

| C2 and C4 | Various aromatic and other substituents | The combination of substituents is critical for overall activity. | nih.gov |

Ester Group Variations and Bioisosteric Replacements

The ethyl carboxylate group at the C4 position of the thiazole ring is a key functional group that can be modified to improve the pharmacokinetic and pharmacodynamic properties of the parent compound. Variations in the ester alkyl chain length and branching can affect the compound's lipophilicity, solubility, and metabolic stability.

A common strategy in medicinal chemistry is the use of bioisosteric replacements for the ester group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. The replacement of an ester with a bioisostere can lead to compounds with improved metabolic stability, as esters are often susceptible to hydrolysis by esterases in the body.

Several heterocyclic rings are known to be effective bioisosteres for carboxylic esters. These include, but are not limited to, oxadiazoles (B1248032) (1,2,4- and 1,3,4-isomers), triazoles, and tetrazoles. These five-membered heterocycles can mimic the steric and electronic properties of the ester group and can also participate in hydrogen bonding interactions. For example, the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings have been successfully used as ester bioisosteres in the design of various bioactive molecules.

The choice of the bioisostere can have a significant impact on the resulting compound's activity. For instance, in a series of adenosine (B11128) A3 receptor antagonists, the replacement of a thiazole with a 1,2,4-thiadiazole (B1232254) or a 1,3,4-thiadiazole (B1197879) led to dramatic differences in binding affinities, highlighting the importance of the specific heteroatom arrangement within the bioisosteric ring. nih.gov Similarly, the conversion of the ester to an amide is another common bioisosteric replacement that can enhance metabolic stability and introduce new hydrogen bonding capabilities.

| Original Group | Potential Bioisosteric Replacement | Potential Advantages | Reference |

|---|---|---|---|

| Ethyl Ester (-COOEt) | Amide (-CONH2, -CONHR) | Increased metabolic stability, potential for additional hydrogen bonding. | tandfonline.com |

| Ethyl Ester (-COOEt) | 1,2,4-Oxadiazole | Improved metabolic stability, can mimic ester geometry and electronics. | tandfonline.com |

| Ethyl Ester (-COOEt) | 1,3,4-Oxadiazole | Improved metabolic stability, can mimic ester geometry and electronics. | tandfonline.com |

| Ethyl Ester (-COOEt) | 1,2,4-Triazole | Increased metabolic stability, potential for hydrogen bonding. | tandfonline.com |

Conformational Insights and Their Influence on Molecular Recognition

Computational studies on related thiazole-carboxylic acid derivatives have provided insights into the conformational preferences of this class of compounds. For example, studies on thiazole-5-carboxylic acid have shown that the molecule can exist in several low-energy conformations, with the planarity of the carboxylic acid group relative to the thiazole ring being a key feature. indexcopernicus.com Similarly, investigations into 2-aminothiazole-4-carboxylic acid have revealed the existence of multiple stable isomers with different arrangements of the carboxyl group. researchgate.net

The conformation of the ethyl carboxylate group itself can also influence binding. The orientation of the ester can affect its ability to act as a hydrogen bond acceptor. The flexibility of the ethyl chain allows it to adopt various conformations to optimize its interactions within the binding site. Ultimately, a detailed understanding of the preferred conformations of these molecules is essential for designing analogues with improved binding affinity and selectivity.

| Molecular Feature | Conformational Consideration | Potential Impact on Molecular Recognition | Reference |

|---|---|---|---|

| Thiazole Ring | Generally planar. | Facilitates π-π stacking interactions with aromatic amino acid residues. | nih.gov |

| Carboxylate Group Orientation | Can exist in different planar and non-planar conformations relative to the thiazole ring. | Affects the ability to form key hydrogen bonds and other interactions in the binding site. | indexcopernicus.comresearchgate.net |

| Rotation between Naphthyl and Thiazole Rings | The dihedral angle between the two rings influences the overall molecular shape. | Determines the spatial positioning of the naphthyl group for optimal hydrophobic or other interactions. |

Derivatization Strategies for Diversification of the Ethyl 2 2 Naphthyl Thiazole 4 Carboxylate Scaffold

Functionalization of the Naphthyl Ring System

The naphthalene (B1677914) moiety offers a large, lipophilic surface that can be chemically modified to influence the molecule's interaction with biological targets. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the naphthyl ring system.

Naphthalene is more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The position of the incoming substituent is directed by the existing thiazole (B1198619) group at the C2 position. In general, electrophilic attack on naphthalene preferentially occurs at the 1-position (α-position) because the corresponding carbocation intermediate is more stable, with resonance structures that preserve one intact benzene ring. libretexts.orgwordpress.com

Potential functionalization reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the naphthyl ring. This nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms (Br, Cl). Halogens can alter the electronic properties of the ring and serve as points for cross-coupling reactions.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). The regioselectivity of this reaction is notably temperature-dependent; lower temperatures (around 80°C) favor substitution at the α-position, while higher temperatures (around 160°C) favor the more sterically accessible β-position. wordpress.com

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. The choice of solvent can influence the position of substitution, with some conditions favoring the 2-isomer over the typically preferred 1-isomer. wordpress.com

These modifications allow for fine-tuning of the molecule's steric and electronic properties, which can be critical for optimizing biological activity.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Naphthyl Ring

| Reaction | Reagents | Potential Product Feature | Purpose of Functionalization |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) | Can be reduced to an amine (-NH₂) for further coupling. |

| Halogenation | Br₂, FeBr₃ | Bromo group (-Br) | Alters electronics; provides handle for cross-coupling. |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid group (-SO₃H) | Increases water solubility. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group (-COR) | Introduces a ketone for further modification. |

Modifications at the Ester Position for Prodrug Design or Enhanced Bioavailability (molecular level)

The ethyl ester at the C4 position is an ideal handle for modification to create prodrugs or to enhance bioavailability. A common strategy involves hydrolyzing the ester to its corresponding carboxylic acid, which can then be re-esterified or converted into an amide. libretexts.orgmnstate.edu Carboxylic acids themselves can be difficult to carry through multi-step syntheses due to their acidity, making the ester a useful starting point for diversification. researchgate.net

The primary goal of this strategy is to mask the polar carboxylic acid group, thereby increasing the molecule's lipophilicity and its ability to cross cell membranes. Once inside the body or target cell, endogenous enzymes, such as esterases, cleave the prodrug moiety to release the active carboxylic acid form of the drug.

Key modification strategies include:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, 2-(2-naphthyl)thiazole-4-carboxylic acid. mnstate.edu

Amino Acid Esters: The resulting carboxylic acid can be coupled with the amino group of various amino acids to form amino acid ester prodrugs. This can improve water solubility and potentially utilize amino acid transporters for cellular uptake.

PEGylation: Esterification with polyethylene (B3416737) glycol (PEG) chains can enhance solubility and prolong the circulation half-life of the molecule.

Lipid Conjugation: Attaching lipid moieties through an ester linkage can increase absorption and distribution into lipid-rich tissues.

Table 2: Prodrug Strategies via Modification at the C4-Ester Position

| Modification Strategy | Attached Moiety (Promoieity) | Intermediate Step | Potential Advantage |

|---|---|---|---|

| Amino Acid Conjugation | e.g., Valine, Leucine | Hydrolysis to carboxylic acid | Enhanced solubility, potential for active transport. |

| PEGylation | Polyethylene Glycol (PEG) | Hydrolysis to carboxylic acid | Increased half-life, improved solubility. |

| Lipid Conjugation | Fatty Acids | Hydrolysis to carboxylic acid | Enhanced membrane permeability, tissue targeting. |

| Amide Formation | Various Amines (R-NH₂) | Hydrolysis to carboxylic acid | Increased stability compared to esters. |

Introduction of Heterocyclic Moieties at the C2 Position

Diversification of the scaffold can also be achieved by replacing the 2-naphthyl group with other aromatic or heterocyclic systems. This is typically accomplished not by modifying the final molecule, but by altering the initial synthesis. The most common and direct method for constructing the 2-substituted-thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com

In the context of the title compound, the Hantzsch synthesis would involve the condensation reaction between a thioamide (specifically, 2-naphthalene-carbothioamide) and an α-haloketone derivative (ethyl bromopyruvate). researchgate.net To introduce different heterocyclic moieties at the C2 position, one simply needs to substitute the 2-naphthalene-carbothioamide with a different thioamide precursor in the initial reaction. organic-chemistry.org

Examples of alternative thioamides include:

Pyridine-carbothioamides

Thiophene-carbothioamides

Furan-carbothioamides

Indole-carbothioamides

This approach allows for the generation of a library of analogs where the steric and electronic properties of the C2 substituent are systematically varied, which can lead to significant changes in biological activity and target selectivity.

Table 3: Analog Synthesis by Varying the Thioamide in Hantzsch Synthesis

| Thioamide Precursor | Resulting C2-Substituent in Analog |

|---|---|

| 2-Naphthalene-carbothioamide | 2-Naphthyl (Parent Scaffold) |

| Pyridine-2-carbothioamide | Pyridin-2-yl |

| Thiophene-2-carbothioamide | Thiophen-2-yl |

| Furan-2-carbothioamide | Furan-2-yl |

Synthesis of Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.neteurekaselect.com This approach aims to produce compounds with dual or multiple modes of action, potentially leading to improved efficacy, reduced side effects, and the ability to overcome drug resistance. nih.govmdpi.com

The ethyl 2-(2-naphthyl)thiazole-4-carboxylate scaffold can serve as an excellent foundation for creating such hybrids. The carboxylic acid functionality, obtained after hydrolysis of the ethyl ester, is a prime attachment point for coupling with other bioactive molecules that possess a suitable functional group, such as an amine, to form a stable amide linkage. mdpi.comnih.gov

Potential bioactive scaffolds for hybridization include:

Coumarins: Known for a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov

Quinolones/Quinolines: A core structure in many antibacterial and anticancer agents.

Other Heterocycles: Scaffolds like pyrazole, indole, or benzimidazole, which are present in numerous approved drugs, can be incorporated.

Natural Products: Fragments of known bioactive natural products can be linked to the thiazole scaffold to generate novel compounds with enhanced properties. mdpi.com

The design of these hybrids involves selecting a suitable linker to connect the two pharmacophores, ensuring that the final molecule retains the desired biological activities of its constituent parts.

Future Directions and Broader Academic Implications

Development of Novel Synthetic Methodologies for Thiazole (B1198619) Carboxylates

The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry, with the Hantzsch synthesis being a traditional and widely used method. researchgate.nettandfonline.com This method typically involves the condensation of α-haloketones with thioamides. researchgate.net However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes for compounds like Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate.

Key areas for development include:

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times, increase yields, and improve the purity of the final products compared to conventional heating methods. tandfonline.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents (DESs), and the development of catalyst-free or reusable catalyst systems are critical for sustainable chemical production. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and control over reaction parameters, which could be instrumental in the large-scale production of thiazole carboxylate derivatives.

| Synthetic Strategy | Potential Advantages | Relevant Precursors for this compound |

| Modified Hantzsch Synthesis | Well-established, versatile | Ethyl bromopyruvate, 2-Naphthalene-carbothioamide |

| One-Pot Multi-Component Reaction | Increased efficiency, reduced waste | 2-Naphthaldehyde, Ethyl glyoxalate, Thioamide source |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, higher yields | Same as conventional methods, but under microwave irradiation |

| Catalytic C-H Activation/Arylation | Atom economy, novel disconnections | Substituted thiazole-4-carboxylate, Naphthyl-boronic acid (or similar) |

Table 1: Comparison of potential future synthetic strategies for thiazole carboxylates.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the physicochemical properties, biological activity, and spectroscopic characteristics of novel compounds before their synthesis. researchgate.net For this compound, advanced computational methods can guide rational drug design and mechanistic studies.

Future computational research should focus on:

Density Functional Theory (DFT): DFT studies can be employed to model the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential energy maps. researchgate.netnih.gov This information helps in understanding the molecule's reactivity, stability, and potential sites for interaction with biological targets. researchgate.net

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound and its analogues within the active sites of various enzymes or receptors. ekb.egrsc.org This is crucial for identifying potential biological targets and understanding structure-activity relationships (SAR).

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of predicted binding poses and revealing key interactions that stabilize the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related thiazole derivatives, researchers can predict the biological activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

| Computational Method | Predicted Parameter | Implication for Research |

| Density Functional Theory (DFT) | Electronic structure, Reactivity indices | Understanding chemical stability and reaction mechanisms. researchgate.netnih.gov |

| Molecular Docking | Binding affinity, Interaction pose | Identifying potential enzyme/receptor targets. ekb.egmdpi.com |

| Molecular Dynamics (MD) | Complex stability, Conformational changes | Validating docking results and understanding binding kinetics. nih.gov |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early-stage assessment of drug-likeness. |

Table 2: Application of advanced computational models for predictive analysis.

Exploration of New Biological Targets and Mechanisms of Action

The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov While the specific activities of this compound are not extensively defined, its structure suggests several promising avenues for investigation.

Future research should aim to:

Screen against Kinase Panels: Many 2-arylthiazole derivatives exhibit activity as protein kinase inhibitors. nih.govnih.gov Screening against a broad panel of kinases, such as EGFR, VEGFR-2, and c-Met, could identify novel anticancer applications. nih.govnih.gov

Investigate Antimicrobial Potential: The thiazole ring is a key component of many antibacterial and antifungal agents. ekb.eg Future studies could evaluate the compound's efficacy against various pathogens, including drug-resistant strains, and explore its mechanism, such as the inhibition of bacterial enzymes like DNA gyrase. ekb.egcbijournal.com

Explore Anti-inflammatory Pathways: Some thiazole derivatives act as anti-inflammatory agents. mdpi.com Investigating the effect of this compound on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or cytokine production, could reveal new therapeutic uses.

Identify Novel Targets: Unbiased phenotypic screening followed by target deconvolution techniques (e.g., chemical proteomics) can uncover entirely new biological targets and mechanisms of action, expanding the therapeutic potential beyond well-established pathways.

Integration with High-Throughput Screening for Discovery of Chemical Probes

High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries to identify molecules with a specific biological activity. utsouthwestern.edu this compound can serve as a foundational scaffold for creating a focused library of derivatives for HTS campaigns.

Future directions in this area include:

Combinatorial Library Synthesis: Developing a combinatorial synthesis plan to generate a library of analogues by varying the substituents on the naphthyl ring and modifying the ethyl carboxylate group (e.g., converting it to amides or other esters).

Development of Fluorescent Probes: Functionalizing the scaffold to create fluorescent probes could enable the development of novel HTS assays. nih.gov For example, a probe could be designed to detect the activity of a specific enzyme, where enzymatic cleavage of a part of the molecule results in a measurable change in fluorescence. researchgate.net

Phenotypic Screening: Utilizing HTS for phenotypic screening in cell-based models can identify compounds that induce a desired cellular outcome (e.g., apoptosis in cancer cells, inhibition of biofilm formation) without prior knowledge of the specific molecular target. mdpi.com This approach can uncover compounds with novel mechanisms of action.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Chemical Biology

Beyond its potential therapeutic applications, the systematic study of this compound and its derivatives contributes significantly to the fundamental principles of chemistry and chemical biology. The thiazole ring is a vital pharmacophore, and understanding how its properties are modulated by its substituents is of paramount importance. mdpi.comcbijournal.com

The broader academic implications include:

Structure-Property Relationships: Investigating how the bulky, electron-rich naphthyl group at the C2 position and the electron-withdrawing carboxylate group at the C4 position collectively influence the electronic properties, aromaticity, and reactivity of the thiazole ring.

Supramolecular Chemistry: Studying the potential for non-covalent interactions, such as π-π stacking involving the naphthyl and thiazole rings, which can be critical for binding to biological targets or for the self-assembly of materials.

Chemical Biology Tool Development: Using this scaffold as a starting point to develop chemical tools to probe biological systems. Its derivatives could be used to selectively inhibit enzymes or pathways, helping to elucidate complex biological processes. nih.gov

Ultimately, research into this specific molecule enhances the broader toolkit available to medicinal chemists and contributes to the foundational knowledge that underpins the design of next-generation therapeutics and functional molecules.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate, and how are they optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with 2-naphthaldehyde and thiourea under acidic conditions (e.g., acetic acid or H₂SO₄). Key parameters include stoichiometric ratios (1:1:1 for aldehyde, thiourea, and ethyl acetoacetate), reflux temperature (80–100°C), and reaction duration (4–6 hours). Yield optimization often involves microwave-assisted synthesis to reduce time and improve purity . Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., naphthyl protons at δ 7.5–8.5 ppm, ester carbonyl at ~165 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 310.1).

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths/angles and confirming stereochemistry. Displacement parameters validate thermal motion and lattice stability .

Q. How is the compound screened for biological activity in preclinical studies?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against E. coli, S. aureus).

- Anticancer potential : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7).

- Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition). Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <1%) are essential to validate results .

Advanced Research Questions

Q. How can conflicting crystallographic data on substituent orientation be resolved?

Discrepancies in naphthyl-thiazole dihedral angles may arise from polymorphism or solvent effects. Strategies include:

Q. What methodologies address low reproducibility in Suzuki-Miyaura cross-coupling reactions involving this compound?

Poor yields in palladium-catalyzed coupling (e.g., with boronic acids) often stem from:

- Ligand selection : Use SPhos or XPhos ligands to stabilize Pd(0) intermediates.

- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar).

- Base optimization : Replace K₂CO₃ with Cs₂CO₃ for higher solubility in THF/dioxane. Monitoring via TLC (hexane:EtOAc 3:1) and GC-MS ensures intermediate stability .

Q. How do electron-withdrawing vs. electron-donating substituents on the naphthyl group affect bioactivity?

SAR studies reveal:

- Electron-withdrawing groups (e.g., -NO₂) : Enhance topoisomerase II inhibition (IC₅₀ ↓20–30%) but reduce solubility.

- Electron-donating groups (e.g., -OCH₃) : Improve MIC against Gram-negative pathogens (e.g., P. aeruginosa MIC = 8 µg/mL). Computational docking (AutoDock Vina) correlates substituent polarity with target binding (e.g., DNA minor groove vs. enzyme active sites) .

Q. What experimental designs mitigate false positives in high-throughput screening (HTS) for this compound?

- Counterscreen assays : Test against non-target enzymes (e.g., carbonic anhydrase) to exclude pan-assay interference.

- Aggregation detection : Add 0.01% Triton X-100 to eliminate nonspecific colloidal aggregation.

- Dose-response curves : Use 10-point dilution series (1 nM–100 µM) to confirm sigmoidal behavior .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across anticancer studies?

Variations arise from:

- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake.

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters proliferation rates.

- Metabolic interference : Ethyl ester hydrolysis in media (pH 7.4) generates active metabolites. Standardize protocols (e.g., 48-hour incubation, RPMI-1640 media) and report pHeff values .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.